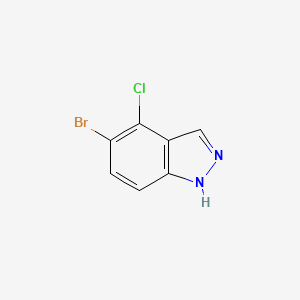

5-Bromo-4-chloro-1H-indazole

Descripción

The exact mass of the compound 5-Bromo-4-chloro-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-4-chloro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-4-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGRNRQBEWCLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672173 | |

| Record name | 5-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-90-4 | |

| Record name | 5-Bromo-4-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Strategic Importance of 5-Bromo-4-chloro-1H-indazole

An In-Depth Technical Guide to the Core Chemical Properties of 5-Bromo-4-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-4-chloro-1H-indazole (CAS No. 1082041-90-4) is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry.[1][2] Its structural core, the indazole ring system, is recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets.[3][4] Indazole and its derivatives are particularly prominent in the development of protein kinase inhibitors, a cornerstone of targeted cancer therapy, due to their ability to mimic the adenine region of ATP and interact with the enzyme's hinge region.[4][5][6]

The specific substitution pattern of 5-Bromo-4-chloro-1H-indazole—a bromine atom at the 5-position and a chlorine atom at the 4-position—provides researchers with a unique and powerful tool. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, while the electron-withdrawing chlorine atom modulates the electronic properties of the ring system, influencing binding affinities and metabolic stability. This guide offers a Senior Application Scientist's perspective on the core properties, reactivity, and strategic application of this compound in drug discovery workflows.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and screening. The key characteristics of 5-Bromo-4-chloro-1H-indazole are summarized below.

| Property | Value | Source |

| CAS Number | 1082041-90-4 | [1][2] |

| Molecular Formula | C₇H₄BrClN₂ | [2] |

| Molecular Weight | 231.48 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 374.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.878 g/cm³ (Predicted) | [7] |

| Flash Point | 180.4 °C (Predicted) | [7] |

Spectroscopic Signature: ¹H NMR

The predicted ¹H NMR spectrum provides a clear fingerprint for structural confirmation.

-

¹H NMR (400 MHz, DMSO-d₆, Predicted): δ 13.60 (s, 1H), 8.15 (s, 1H), 7.62 (d, 1H), 7.52 (d, 1H).[7]

-

δ 13.60 (singlet, 1H): This downfield signal is characteristic of the acidic N-H proton of the indazole ring.

-

δ 8.15 (singlet, 1H): Corresponds to the proton at the C3 position.

-

δ 7.62 & 7.52 (doublets, 1H each): These signals represent the two coupled aromatic protons on the benzene portion of the indazole ring.

-

Synthesis and Chemical Reactivity: A Platform for Innovation

The utility of 5-Bromo-4-chloro-1H-indazole lies in its predictable reactivity, which allows for its strategic incorporation into more complex molecules.

Synthetic Strategy Overview

While multiple synthetic routes to substituted indazoles exist, a common and effective approach involves the diazotization and subsequent cyclization of a substituted 2-methylaniline derivative.[3] A plausible pathway for 5-Bromo-4-chloro-1H-indazole is outlined below. The choice of this pathway is guided by the commercial availability of starting materials and the reliability of the reaction sequence.

Caption: Plausible synthetic workflow for 5-Bromo-4-chloro-1H-indazole.

Causality Behind Experimental Choices:

-

Bromination: The synthesis begins with a regioselective bromination of 2-chloro-6-methylaniline. N-Bromosuccinimide (NBS) is a preferred reagent for this step as it is a reliable source of electrophilic bromine that allows for controlled monobromination, typically para to the activating amino group.

-

Diazotization and Cyclization: The resulting aniline is converted to a diazonium salt using sodium nitrite in an acidic medium. This intermediate is unstable and cyclizes in situ, driven by the proximity of the methyl group, to form the stable indazole ring system. This classic approach is widely used for indazole synthesis due to its efficiency and scalability.[8]

Core Reactivity: The C5-Bromine Handle

The most significant feature from a medicinal chemistry perspective is the bromine atom at the C5 position. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents at this position.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce diverse amino substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-indazoles.

Application in Drug Discovery: A Privileged Scaffold in Action

The indazole core is a validated pharmacophore in numerous FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib.[3][6][9] 5-Bromo-4-chloro-1H-indazole serves as a critical starting material for the discovery of new chemical entities in this class.

Workflow in a Kinase Inhibitor Program

The journey from a building block to a clinical candidate is a multi-step process. 5-Bromo-4-chloro-1H-indazole enters this workflow at the crucial "Hit-to-Lead" and "Lead Optimization" stages.

Caption: Role of 5-Bromo-4-chloro-1H-indazole in a drug discovery workflow.

This workflow highlights how the core scaffold is systematically modified. The bromine atom is leveraged to create a library of analogs, each with a different substituent at the 5-position.[10] This library is then screened against a panel of kinases to identify compounds with the desired potency and selectivity. The resulting SAR data guides further optimization of the lead compounds.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical, self-validating procedure for coupling an aryl boronic acid to the 5-position of the indazole core.

Objective: To synthesize 5-Aryl-4-chloro-1H-indazole.

Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-chloro-1H-indazole (1.0 eq), the desired aryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Causality: An excess of the boronic acid is used to drive the reaction to completion. K₂CO₃ is a common and effective inorganic base for activating the boronic acid in the catalytic cycle.

-

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), typically at 2-5 mol %.

-

Causality: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high efficiency and tolerance of various functional groups.[10]

-

-

Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio).

-

Causality: The solvent system must be able to dissolve both the organic starting materials and the inorganic base. Water is crucial for the transmetalation step of the catalytic cycle. Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Self-Validation: The success of the reaction is validated by comparing the LC-MS and ¹H NMR data of the purified product against the expected values for the desired 5-aryl-4-chloro-1H-indazole.

-

Safety and Handling

As a laboratory chemical, 5-Bromo-4-chloro-1H-indazole must be handled with appropriate precautions.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use in a well-ventilated area (fume hood). Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]

Conclusion

5-Bromo-4-chloro-1H-indazole is far more than a simple chemical intermediate; it is a strategically designed tool for modern drug discovery. Its indazole core provides a biologically relevant scaffold, while its specific halogenation pattern offers a gateway to extensive chemical diversification. The C5-bromo group, in particular, enables researchers to readily access vast chemical space through robust and well-understood cross-coupling methodologies. A thorough understanding of its properties, reactivity, and synthetic context empowers scientists to leverage this molecule to its full potential in the quest for novel therapeutics.

References

- ChemScene.885521-88-0 | 6-Bromo-3-iodo-1H-indazole.

- CymitQuimica.6-BROMO-3-IODO (1H)INDAZOLE CAS#: 885521-88-0.

- Sigma-Aldrich.5-Bromo-4-chloro-1H-indazole | 1082041-90-4.

- iChemical.5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4.

- ChemicalBook.5-Bromo-4-chloro-1-methyl-1H-indazole(1785427-70-4) 1 H NMR.

- ChemicalBook.6-BROMO-3-IODO (1H)INDAZOLE | 885521-88-0.

- Synblock.CAS 1082041-90-4 | 5-bromo-4-chloro-1H-indazole.

- AWS.

- ChemicalBook.5-Bromo-4-chloro-1H-indazole(1082041-90-4) 1 H NMR.

- Combi-Blocks.

- Aribo Chem.CAS: 885521-88-0 Name: 6-Bromo-3-iodo-1H-indazole.

- Google Patents.CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Chem-Impex.5-Bromo-3-chloro-1H-indazole.

- PubChem.7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621.

- Benchchem.

- BLD Pharm.1082041-90-4|5-Bromo-4-chloro-1H-indazole.

- Benchchem.A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.

- Patsnap.Method for synthesizing 5-bromo-4-fluoro-1H-indazole - Eureka.

- PubMed Central (PMC).Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubMed Central (PMC).

- MDPI.The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- PubMed Central (PMC) - NIH.

- PubChem.5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843.

- ChemRxiv | Cambridge Open Engage.

- ChemicalBook.5-Bromo-4-chloro-1H-indazole (CAS 1082041-90-4).

- ACS Publications.Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Caribbean Journal of Sciences and Technology.CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- Taylor & Francis.Indazole – Knowledge and References.

- Institute of Chemistry of Clermont-Ferrand.

- PubChem.5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347.

- Oakwood Chemical.5-Bromo-4-chloro-1H-indazole.

- BOC Sciences.CAS 1056264-74-4 4-Bromo-5-chloro-1H-indazole.

- AOBIOUS.5-bromo-3-chloro-1H-indazole.

- ChemicalBook.4-BroMo-5-chloro-1H-indazole | 1056264-74-4.

Sources

- 1. 5-Bromo-4-chloro-1H-indazole | 1082041-90-4 [sigmaaldrich.com]

- 2. CAS 1082041-90-4 | 5-bromo-4-chloro-1H-indazole - Synblock [synblock.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-4-chloro-1H-indazole CAS number 1082041-90-4

An In-depth Technical Guide to 5-Bromo-4-chloro-1H-indazole (CAS: 1082041-90-4)

Foreword

The indazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, serves as a versatile template for engaging with a multitude of biological targets.[2][3] These heterocycles are cornerstones in the development of therapeutics ranging from kinase inhibitors for oncology to anti-inflammatory and anti-HIV agents.[1][4] Within this critical class of molecules, 5-Bromo-4-chloro-1H-indazole emerges as a particularly strategic building block. Its specific halogenation pattern—a bromine at the 5-position and a chlorine at the 4-position—provides medicinal chemists with orthogonal synthetic handles for elaborate molecular diversification.

This guide offers a comprehensive technical overview of 5-Bromo-4-chloro-1H-indazole, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its reactivity, and its strategic application in modern pharmaceutical research.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is the bedrock of its effective utilization. 5-Bromo-4-chloro-1H-indazole is a stable, solid compound at ambient temperature, facilitating its handling and storage in a laboratory setting.[5][6]

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1082041-90-4 | [6][7] |

| Molecular Formula | C₇H₄BrClN₂ | [5][7] |

| Molecular Weight | 231.48 g/mol | [7][8] |

| Physical Form | Solid | [5][6] |

| Predicted Boiling Point | 374.7 °C at 760 mmHg | [5][9] |

| IUPAC Name | 5-bromo-4-chloro-1H-indazole | [6] |

| Storage | Sealed in dry, room temperature conditions | [6][8] |

Structural Elucidation: A Spectroscopic Deep Dive

The precise arrangement of atoms in 5-Bromo-4-chloro-1H-indazole is confirmed through standard spectroscopic techniques. The following sections detail the expected spectral data, which are crucial for reaction monitoring and quality control.

Caption: Molecular Structure of 5-Bromo-4-chloro-1H-indazole.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for confirming the identity and purity of the compound. Based on predictive models and data from analogous structures, the spectrum in DMSO-d₆ is expected to show distinct signals.[9] The indazole N-H proton (N1-H) will appear as a broad singlet at a significantly downfield chemical shift (>13 ppm) due to its acidic nature. The aromatic protons will appear as follows: the C3-H as a singlet around 8.15 ppm, and the C6-H and C7-H protons as doublets around 7.5-7.6 ppm.[9]

-

¹³C NMR Spectroscopy: The carbon spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons directly attached to the electronegative halogens (C4 and C5) and nitrogen atoms will have characteristic chemical shifts.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing unambiguous confirmation of the elemental composition.

Synthesis Strategy: A Reliable Pathway

While numerous methods exist for the synthesis of the indazole core, a robust and scalable route is paramount for practical applications.[10][11] Drawing from established methodologies for halogenated anilines, a reliable three-step synthesis can be proposed starting from the commercially available 3-chloro-2-methylaniline.[12] This approach is adapted from a patented procedure for the analogous fluoro-derivative, demonstrating its industrial relevance and viability.[12][13]

Caption: Proposed three-step synthesis workflow for 5-Bromo-4-chloro-1H-indazole.

Detailed Experimental Protocol

Causality: This protocol is designed for regiochemical control and high yield. The bromination at Step 1 is directed by the activating methyl and amino groups. The diazotization in Step 2 is a classic method for forming the pyrazole ring of the indazole system from an ortho-methyl aniline. The final deprotection step is a standard hydrolysis to yield the free N-H indazole.

Step 1: Synthesis of 4-Bromo-3-chloro-2-methylaniline

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-chloro-2-methylaniline (1.0 eq) in acetonitrile (10-15 volumes).

-

Cool the solution to between -10 °C and 0 °C using an ice-salt bath.

-

Slowly add a solution of N-Bromosuccinimide (NBS) (1.05-1.1 eq) in acetonitrile dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring for completion by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium bisulfite.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.

Step 2: Synthesis of 1-Acetyl-5-bromo-4-chloro-1H-indazole

-

Suspend 4-bromo-3-chloro-2-methylaniline (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Add sodium nitrite (NaNO₂) (1.5-2.0 eq) portion-wise while stirring vigorously. An exotherm may be observed.

-

Heat the reaction mixture to 110-120 °C and maintain for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS. Note: This step involves the in-situ formation of an acetyl-protected indazole.

-

After cooling to room temperature, pour the reaction mixture into ice water and stir.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the crude N-acetylated indazole intermediate.

Step 3: Synthesis of 5-Bromo-4-chloro-1H-indazole (Deprotection)

-

Suspend the crude 1-acetyl-5-bromo-4-chloro-1H-indazole (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

-

Add a base such as potassium carbonate (2.0 eq) or sodium hydroxide (1.5 eq).[12]

-

Stir the mixture at room temperature for 12-24 hours until the deprotection is complete (monitored by TLC/LC-MS).

-

Add water to precipitate the product fully.

-

Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to afford the final product, 5-Bromo-4-chloro-1H-indazole.

Chemical Reactivity and Strategic Applications

The synthetic value of 5-Bromo-4-chloro-1H-indazole lies in its predictable and versatile reactivity, which allows it to be seamlessly integrated into complex drug discovery campaigns.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 5-Bromo-4-chloro-1H-indazole, 97% 1082041-90-4 manufacturers in India | 5-Bromo-4-chloro-1H-indazole, 97% - India with worldwide shipping [ottokemi.com]

- 6. 5-Bromo-4-chloro-1H-indazole | 1082041-90-4 [sigmaaldrich.com]

- 7. CAS 1082041-90-4 | 5-bromo-4-chloro-1H-indazole - Synblock [synblock.com]

- 8. 1082041-90-4|5-Bromo-4-chloro-1H-indazole|BLD Pharm [bldpharm.com]

- 9. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 13. Method for synthesizing 5-bromo-4-fluoro-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 5-Bromo-4-chloro-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 5-Bromo-4-chloro-1H-indazole is a halogenated heterocyclic compound that has garnered significant attention as a versatile building block in medicinal chemistry. Its unique substitution pattern provides a valuable scaffold for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This guide provides an in-depth analysis of its core molecular attributes, physicochemical properties, a representative synthetic workflow, and its critical role in the discovery of novel kinase inhibitors and other therapeutic agents.

Core Molecular Attributes

The precise identification and characterization of a chemical entity are foundational to its application in research and development. 5-Bromo-4-chloro-1H-indazole is unambiguously defined by its molecular formula, weight, and registry number.

| Attribute | Value | Source |

| Molecular Formula | C₇H₄BrClN₂ | [1] |

| Molecular Weight | 231.48 g/mol | [1][2] |

| CAS Number | 1082041-90-4 | [1] |

| IUPAC Name | 5-bromo-4-chloro-1H-indazole | |

| Physical Form | Solid |

The structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The key functional groups—a bromine atom at position 5 and a chlorine atom at position 4—impart specific reactivity and steric properties that are crucial for its role as a synthetic intermediate.

Physicochemical Properties

Understanding the physicochemical properties of 5-Bromo-4-chloro-1H-indazole is essential for designing reaction conditions, purification strategies, and formulation development.

| Property | Predicted Value | Source |

| Boiling Point | 374.7 °C at 760 mmHg | [1][2] |

| Density | 1.878 g/cm³ | [2] |

| Flash Point | 180.4 °C | [2] |

These predicted values suggest that the compound is a stable solid at room temperature with a high boiling point, characteristic of aromatic heterocyclic compounds of similar molecular weight.

Synthesis and Mechanistic Insights

The indazole scaffold can be synthesized through various methods, often involving cyclization reactions.[3][4] A common conceptual pathway to substituted indazoles involves the formation of the pyrazole ring fused to a pre-functionalized benzene ring.

For halogenated indazoles like 5-bromo-4-chloro-1H-indazole, a plausible synthetic strategy starts from a correspondingly substituted aniline derivative. The process typically involves diazotization followed by an intramolecular cyclization.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted indazole, which is conceptually applicable to 5-Bromo-4-chloro-1H-indazole. The key steps involve starting material selection, functional group manipulation, the critical cyclization step to form the indazole core, and final purification.

Caption: Conceptual workflow for indazole synthesis.

Rationale Behind Experimental Choices

-

Starting Material: The choice of a substituted aniline is critical as the positions of the substituents on the benzene ring dictate the final substitution pattern of the indazole product.

-

Diazotization: This classic reaction is a reliable method for converting an amino group into a diazonium group, which is an excellent leaving group and facilitates the subsequent cyclization step.

-

Cyclization: The formation of the indazole ring is the key step. The conditions for this reaction must be carefully controlled to favor the desired intramolecular reaction over competing side reactions.

-

Purification: Given the potential for isomeric impurities, purification by recrystallization or column chromatography is essential to achieve the high purity (typically >97%) required for applications in drug discovery.

Applications in Medicinal Chemistry and Drug Development

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][5] Halogenated indazoles, such as 5-Bromo-4-chloro-1H-indazole, are particularly valuable as intermediates. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of a compound series.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, especially in oncology.[6] The indazole core can act as a hinge-binding motif, mimicking the adenine region of ATP and effectively inhibiting kinase activity.[7] Many approved and investigational kinase inhibitors feature the indazole scaffold.[5][6]

5-Bromo-4-chloro-1H-indazole serves as a key starting material for the synthesis of potent kinase inhibitors. For example, it can be elaborated into compounds targeting Polo-like kinase 4 (PLK4), a regulator of centriole duplication that is overexpressed in several cancers.[8][9] The development of such specific inhibitors is a promising strategy in cancer therapy.

Caption: Drug discovery workflow using the indazole scaffold.

Other Therapeutic Areas

Beyond oncology, the indazole moiety is found in drugs with a wide range of applications, including anti-inflammatory (e.g., Benzydamine), antiemetic (e.g., Granisetron), and antibacterial agents.[3][10] The versatility of 5-Bromo-4-chloro-1H-indazole allows for its potential use in developing novel therapeutics for various diseases.

Safety and Handling

As with any laboratory chemical, 5-Bromo-4-chloro-1H-indazole must be handled with appropriate care.

-

Hazard Statements: It is classified as toxic if swallowed and causes skin and eye irritation.[2]

-

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the Material Safety Data Sheet (MSDS) should be consulted.

Conclusion

5-Bromo-4-chloro-1H-indazole is a chemical intermediate of significant value to the scientific research community, particularly those in drug discovery and medicinal chemistry. Its well-defined molecular and physicochemical properties, combined with the synthetic versatility afforded by its halogen substituents, make it a crucial building block for creating diverse libraries of compounds. Its established role in the synthesis of potent kinase inhibitors highlights its importance in the ongoing development of targeted therapies for cancer and other diseases.

References

-

iChemical. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4. [Link]

-

PubChem. 7-Bromo-5-chloro-1H-indazole. [Link]

-

Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

-

Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Royal Society of Chemistry. [Link]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. [Link]

-

Singh, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

-

Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. CAS 1082041-90-4 | 5-bromo-4-chloro-1H-indazole - Synblock [synblock.com]

- 2. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of 5-Bromo-4-chloro-1H-indazole

Abstract

This technical guide provides a comprehensive examination of 5-Bromo-4-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key synthetic intermediate, a thorough understanding of its structural and conformational properties is paramount for its effective utilization. This document synthesizes data from spectroscopic, crystallographic, and computational methodologies to present a holistic analysis. We delve into the causality behind experimental choices for characterization, detail self-validating protocols, and explore the molecule's conformational landscape. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutic agents.

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and anti-HIV properties.[2]

5-Bromo-4-chloro-1H-indazole emerges as a particularly valuable building block. The strategic placement of bromo and chloro substituents provides distinct points for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries. Understanding the precise three-dimensional structure, electronic distribution, and conformational preferences of this core is essential for structure-based drug design and the rational development of potent and selective therapeutics. This guide offers an in-depth analysis of these critical molecular features.

Physicochemical and Spectroscopic Profile

A foundational step in analyzing any chemical entity is the confirmation of its identity and basic properties.

| Property | Value | Source |

| CAS Number | 1082041-90-4 | [4][5] |

| Molecular Formula | C₇H₄BrClN₂ | [5] |

| Molecular Weight | 231.48 g/mol | [5] |

| Physical Form | Solid | [4] |

| Boiling Point | 374.7 °C at 760 mmHg | [6] |

| Purity | Typically ≥97% | [4] |

| ¹H NMR (Predicted) | δ 13.60 (s, 1H), 8.15 (s, 1H), 7.62 (d, 1H), 7.52 (d, 1H) | [6] |

Synthetic Strategies: An Overview

The synthesis of substituted indazoles can be achieved through various routes, often involving the formation of the pyrazole ring onto a pre-functionalized benzene ring.[7][8] A common strategy for a molecule like 5-Bromo-4-chloro-1H-indazole would involve the cyclization of a suitably substituted phenylhydrazine derivative or a related precursor.[9]

The diagram below illustrates a generalized workflow for the synthesis and purification of such a heterocyclic compound.

Caption: Generalized workflow for the synthesis of substituted indazoles.

Core Structural Elucidation

Determining the precise structure of 5-Bromo-4-chloro-1H-indazole requires a multi-faceted analytical approach. Each technique provides complementary information, leading to an unambiguous assignment.

4.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the covalent framework of a molecule in solution.[10][11]

-

¹H NMR : The predicted spectrum provides critical data.[6] The singlet at δ 13.60 ppm is characteristic of the N-H proton of the indazole ring. The three distinct signals in the aromatic region (δ 8.15, 7.62, 7.52 ppm) confirm the substitution pattern on the benzene ring, allowing for precise assignment of the proton environments.

-

¹³C NMR : This technique complements ¹H NMR by identifying all unique carbon environments within the molecule, confirming the presence of the seven carbon atoms of the indazole core.

-

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound with high precision. The analysis of 5-Bromo-4-chloro-1H-indazole would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, serving as a definitive confirmation of its elemental composition.

4.2. X-ray Crystallography: The Definitive Structure

While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the absolute three-dimensional structure of a molecule in the solid state.[12] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs in a crystal lattice.[13][14] Although a public crystal structure for this specific molecule is not available, the protocol to obtain it is standardized and provides unparalleled structural detail. The resulting electron density map would definitively confirm the planarity of the bicyclic ring system and the precise spatial arrangement of the halogen substituents.[12]

4.3. Computational Modeling

In parallel with experimental work, computational methods like Density Functional Theory (DFT) are invaluable for predicting and understanding molecular structure and properties.[15] DFT calculations can be used to:

-

Optimize the molecular geometry to its lowest energy conformation.

-

Predict NMR and IR spectra to aid in the interpretation of experimental data.

-

Calculate the distribution of electron density and the molecular electrostatic potential, offering insights into the molecule's reactivity and potential for intermolecular interactions.[15]

The diagram below outlines the integrated workflow for structural elucidation.

Caption: Integrated workflow for comprehensive structural analysis.

Conformational Analysis

The conformation of 5-Bromo-4-chloro-1H-indazole is largely defined by the rigid, aromatic indazole core.

-

Planarity : As a 10 π-electron aromatic system, the indazole ring is inherently planar.[1] The bromine and chlorine atoms lie in the same plane as the rings.

-

Tautomerism : Indazole exists in two primary tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[2][3] For 5-Bromo-4-chloro-1H-indazole, the 1H tautomer is the predominant form, where the hydrogen atom is attached to the nitrogen at position 1.

-

Intermolecular Interactions : In the solid state, the key interaction governing crystal packing is hydrogen bonding between the N-H group of one molecule and the pyrazolic nitrogen (N2) of a neighboring molecule. This N-H···N interaction leads to the formation of dimers or extended chains.[3]

Significance in Drug Development

Indazole derivatives are potent modulators of various biological targets, particularly protein kinases.[3] 5-Bromo-4-chloro-1H-indazole serves as a critical starting material for synthesizing more complex molecules with therapeutic potential.

-

Anti-inflammatory Agents : Many indazole derivatives have been investigated as inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which are implicated in inflammation.[16][17]

-

Anticancer Agents : The indazole scaffold is present in several approved and investigational anticancer drugs, such as Pazopanib.[2] These compounds often function by inhibiting kinases involved in tumor growth and proliferation.[18]

-

Synthetic Handle : The bromine atom at the 5-position is a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold.

The following diagram illustrates the logic of using this molecule in a structure-based drug design context.

Caption: Logical workflow for a molecular docking study.

Experimental Protocols

7.1. Protocol: NMR Spectrum Acquisition

-

Sample Preparation : Dissolve ~5-10 mg of 5-Bromo-4-chloro-1H-indazole in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup : Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

-

¹H Spectrum Acquisition : Acquire a standard one-pulse ¹H experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C Spectrum Acquisition : Acquire a proton-decoupled ¹³C experiment. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H).

7.2. Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Crystal Mounting : Carefully select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection : Mount the crystal on the diffractometer and cool it under a stream of cold nitrogen gas (~100 K) to minimize thermal motion.[13] Center the crystal in the X-ray beam.

-

Unit Cell Determination : Collect a few initial frames to determine the unit cell parameters and crystal system.

-

Full Data Collection : Perform a full data collection run, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.[12]

-

Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges, minimizing the R-factor to validate the final structure.

Conclusion

5-Bromo-4-chloro-1H-indazole is a well-defined molecular entity whose structural and conformational characteristics make it an ideal scaffold for medicinal chemistry. Its rigid, planar geometry is readily confirmed by a combination of spectroscopic and crystallographic techniques. Computational modeling further corroborates its structure and provides insight into its electronic nature. The presence of distinct halogen substituents provides chemists with reliable and strategically positioned handles for synthetic elaboration. A thorough understanding of this core structure, as detailed in this guide, is the critical first step in harnessing its full potential for the discovery of next-generation therapeutics.

References

[16] Nanaware, R. B., Chabukswar, A. R., Adsule, P. V., Jagdale, S. C., & Raut, K. G. (n.d.). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. Semantic Scholar. [Link]

[15] Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC - NIH. [Link]

[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. [Link]

[17] (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (n.d.). ResearchGate. [Link]

[18] New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). PubMed. [Link]

[6] 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4. (n.d.). iChemical. [Link]

[9] A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

[10] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC - NIH. [Link]

[19] 5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843. (n.d.). PubChem. [Link]

[13] Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (n.d.). MDPI. [Link]

[2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. [Link]

[7] Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

[12] X Ray crystallography. (n.d.). PMC - PubMed Central - NIH. [Link]

[20] Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv | Cambridge Open Engage. [Link]

[11] Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (n.d.). The University of Groningen research portal. [Link]

[3] Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]

[14] First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (n.d.). NIH. [Link]

[21] C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand. [Link]

[8] Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. (2013). PubMed. [Link]

[22] Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 5-Bromo-4-chloro-1H-indazole | 1082041-90-4 [sigmaaldrich.com]

- 5. CAS 1082041-90-4 | 5-bromo-4-chloro-1H-indazole - Synblock [synblock.com]

- 6. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions [pubmed.ncbi.nlm.nih.gov]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. soc.chim.it [soc.chim.it]

- 22. mdpi.com [mdpi.com]

Halogenated Indazole Scaffolds: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its true therapeutic potential is often unlocked through strategic functionalization, with halogenation emerging as a consistently effective strategy for enhancing biological activity, modulating physicochemical properties, and improving pharmacokinetic profiles. The introduction of halogen atoms (F, Cl, Br, I) can profoundly influence a molecule's binding affinity, metabolic stability, and cell permeability, making halogenated indazoles a focal point of drug discovery.[3][4]

This technical guide provides an in-depth exploration of the biological landscape of halogenated indazole scaffolds. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between chemical structure, synthetic strategy, and pharmacological effect. We will dissect the critical role of halogenation in optimizing activity across major therapeutic areas, including oncology, inflammation, and infectious diseases. For the practicing scientist, this guide offers detailed experimental protocols, comparative data tables, and visual workflows to bridge theoretical knowledge with practical application in the laboratory.

Chapter 1: The Indazole Scaffold: A Foundation for Drug Discovery

The Indazole Core: Physicochemical Characteristics

Indazoles are nitrogen-containing heterocyclic compounds featuring a benzene ring fused to a pyrazole ring.[5] This arrangement results in two common tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[5] This structural feature is a critical determinant of the molecule's hydrogen bonding capabilities and its interaction with biological targets. The aromatic nature and the presence of nitrogen atoms make the indazole scaffold an excellent bioisostere for other key heterocycles like indole and benzimidazole, allowing it to engage with a wide array of enzymes and receptors.[6]

The Strategic Role of Halogenation in Medicinal Chemistry

The incorporation of halogens is a cornerstone of modern drug design. This is not merely an exercise in increasing molecular weight; it is a precise tool for molecular engineering. The choice of halogen and its position on the indazole scaffold are critical decisions that influence multiple molecular properties.

-

Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets. This is a crucial factor for oral bioavailability and CNS penetration.

-

Metabolic Stability: The introduction of a halogen, particularly fluorine, at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Binding Affinity and Selectivity: Halogens can act as hydrogen bond acceptors and, more significantly, can form "halogen bonds"—a noncovalent interaction between the electrophilic region of a halogen and a nucleophilic site on a protein. This can introduce new, high-affinity binding interactions that enhance potency and selectivity for the target protein.[7]

-

Conformational Control: The steric bulk of halogens can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits optimally into a target's binding pocket.

Understanding these principles explains the causality behind the frequent synthesis of halogenated analogues in lead optimization campaigns. The goal is to fine-tune the molecule's properties for maximal therapeutic effect and a favorable safety profile.

General Synthetic Pathways to the Indazole Core

The construction of the indazole scaffold is well-established, with numerous methods available to synthetic chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A generalized workflow often involves the cyclization of appropriately substituted phenyl precursors.

Caption: Generalized workflow for indazole synthesis and functionalization.

Chapter 2: Crafting the Molecule: Synthesis of Halogenated Indazoles

Methodologies for Regioselective Halogenation

Direct C-H halogenation of a pre-formed indazole ring is an efficient strategy for producing diverse analogues. The challenge lies in controlling the regioselectivity—directing the halogen to the desired position (e.g., C3, C5, C7). Modern synthetic methods have provided reliable solutions. The use of N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) is common.[4] The reaction conditions, including solvent, temperature, and the presence of a catalyst, can be fine-tuned to achieve high selectivity for mono-, di-, or even hetero-di-halogenated products.[4] This control is essential for systematic Structure-Activity Relationship (SAR) studies. For instance, halogenation at the C3-position is of high interest for subsequent modifications via cross-coupling reactions.[8]

Experimental Protocol: Regioselective C3-Bromination of 2-Phenyl-2H-indazole

This protocol is adapted from methodologies described for the direct C-H halogenation of 2H-indazoles.[4] This self-validating system ensures high yield and selectivity, which can be confirmed by NMR and mass spectrometry.

Objective: To synthesize 3-bromo-2-phenyl-2H-indazole.

Materials:

-

2-phenyl-2H-indazole (1.0 mmol, 194 mg)

-

N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg)

-

Acetonitrile (CH₃CN), 5 mL

-

Round-bottom flask (25 mL) with magnetic stir bar

-

Reflux condenser

-

TLC plates (silica gel 60 F₂₅₄)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add 2-phenyl-2H-indazole (194 mg, 1.0 mmol) and a magnetic stir bar.

-

Solvent Addition: Add 5 mL of acetonitrile to dissolve the starting material.

-

Reagent Addition: Add N-Bromosuccinimide (187 mg, 1.05 mmol) to the solution in one portion.

-

Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ (15 mL) to quench any remaining bromine, saturated NaHCO₃ (15 mL), and brine (15 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 3-bromo-2-phenyl-2H-indazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected outcome is a high yield (>90%) of the C3-monobrominated product.

Chapter 3: Anticancer Activity: The Vanguard of Indazole Research

Halogenated indazoles have made their most significant impact in oncology. Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature this core structure, validating its utility in targeting cancer.[2][9]

Mechanism of Action: Potent Kinase Inhibition

A primary mechanism by which indazoles exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers.

3.1.1. Targeting Receptor Tyrosine Kinases (RTKs)

Many indazole-based drugs are multi-targeted inhibitors of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[9] These receptors are critical for tumor angiogenesis (the formation of new blood vessels) and cell proliferation. By blocking the ATP-binding site of these kinases, halogenated indazoles shut down these pro-cancerous signaling cascades. For example, Axitinib is a potent inhibitor of VEGFRs.[10]

Caption: Inhibition of the VEGFR signaling pathway by halogenated indazoles.

3.1.2. Targeting Cell Cycle Kinases

Indazoles also target serine/threonine kinases involved in cell cycle regulation, such as Aurora kinases and Polo-like kinase 4 (PLK4).[9][11] Inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis. Studies have explicitly shown that the presence of a halogen atom is required for the enhanced potency of certain indazole-based Aurora kinase inhibitors.[9]

Structure-Activity Relationship (SAR) Insights

Systematic studies have demonstrated clear SAR for halogenated indazoles. The position and nature of the halogen atom significantly impact inhibitory potency.

| Compound Class | Halogen Position/Type | Target/Cell Line | Potency (IC₅₀) | Reference |

| 3-(Pyrrolopyridin-2-yl)indazole | Halogenated (Cl, F) | Aurora Kinase A | 32-46 nM | [9] |

| 3-(Pyrrolopyridin-2-yl)indazole | Non-halogenated | Aurora Kinase A | 519 nM | [9] |

| Indazole-pyrimidine | Hydrophobic (Alkyl/Halogen) | VEGFR-2 | Decreased Potency | [9] |

| Indazole-pyrimidine | Methoxy group | VEGFR-2 | Increased Potency | [9] |

| Indazole Derivative (2f) | Cl at phenyl ring | 4T1 Breast Cancer | 0.23 µM | [11][12] |

This table synthesizes data to show trends; specific values are representative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a common method to quantify the inhibitory activity of a compound against a specific kinase, as referenced in patent literature for indazole derivatives.[13]

Objective: To determine the IC₅₀ value of a halogenated indazole against a target kinase (e.g., PKMYT1).

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.

Materials:

-

Target kinase and its specific substrate

-

Halogenated indazole test compounds (dissolved in DMSO)

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate-reading luminometer

Step-by-Step Procedure:

-

Compound Preparation: Prepare serial dilutions of the halogenated indazole compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

-

Kinase Reaction Setup: In a 384-well plate, add the following to each well:

-

Kinase reaction buffer.

-

Test compound at various concentrations (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

-

Target kinase enzyme.

-

Substrate/ATP mixture to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Signal Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal. Read the luminescence on a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Chapter 4: Anti-inflammatory Properties of Halogenated Indazoles

Chronic inflammation is a driver of numerous diseases, from arthritis to certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory potential, offering an alternative to traditional NSAIDs.[14][15]

Mechanism: Targeting Key Inflammatory Mediators

The anti-inflammatory action of indazoles is attributed to their ability to inhibit key enzymes and cytokines in the inflammatory cascade.[14][16]

-

Cyclooxygenase-2 (COX-2) Inhibition: Similar to many NSAIDs, indazoles can inhibit COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[14]

-

Cytokine Suppression: They can block the release and activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[17]

-

Free Radical Scavenging: Some derivatives also exhibit antioxidant properties, scavenging free radicals that contribute to inflammatory damage.[16]

Caption: Points of intervention for halogenated indazoles in the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[14][18]

Objective: To assess the ability of a halogenated indazole derivative to reduce acute inflammation in a rat model.

Materials:

-

Wistar rats (150-200g)

-

Test compound (halogenated indazole)

-

Reference drug (e.g., Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

1% Carrageenan solution in saline

-

Plethysmometer (for measuring paw volume)

-

Oral gavage needles

Step-by-Step Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.

-

Grouping: Divide the rats into groups (n=6 per group):

-

Group 1: Vehicle control

-

Group 2: Reference drug (e.g., Diclofenac, 10 mg/kg)

-

Group 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg)

-

-

Dosing: Administer the vehicle, reference drug, or test compound orally via gavage.

-

Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [1 - (Vt - V₀)treated / (Vc - V₀)control] x 100

-

Where V₀ is the initial paw volume, Vt is the paw volume at time 't' for the treated group, and Vc is the paw volume at time 't' for the control group.

-

-

Statistical Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance compared to the control group. A dose-dependent reduction in paw volume indicates anti-inflammatory activity.[14]

Chapter 5: Antimicrobial and Antiviral Applications

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indazoles have shown promise in this area, with activities against bacteria, fungi, and viruses.[1][5]

Antibacterial and Antifungal Mechanisms

Halogenated indazoles can combat microbial growth through various mechanisms:

-

Enzyme Inhibition: Some derivatives act as bacterial cholesterol inhibitors by targeting lanosterol-14α-demethylase, an essential enzyme in fungal and bacterial cell membrane synthesis.[1] Others function as DNA gyrase inhibitors, preventing bacterial DNA replication.[19]

-

Biofilm Disruption: Multi-halogenated indoles have demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), by inhibiting biofilm formation and the formation of persistent cells.[20][21] This is often associated with the generation of intracellular reactive oxygen species (ROS).[22]

The SAR for antimicrobial activity often points to the benefit of multiple halogen substitutions.

| Compound Type | Target Organism | Activity (MIC) | Key Structural Feature | Reference |

| Di-halogenated Indoles | S. aureus (MRSA) | 20-30 µg/mL | 6-bromo-4-iodoindole | [20][21] |

| Mono-halogenated Indole | S. aureus | 100 µg/mL | 5-iodoindole | [21] |

| N-methyl-3-aryl indazoles | Xanthomonas campestris | Good Inhibition | Halogen on aryl ring | [6] |

Chapter 6: Conclusion and Future Perspectives

The halogenated indazole scaffold is a validated and versatile core for the development of potent therapeutic agents. Its success in oncology as a kinase inhibitor is well-documented, and its potential in treating inflammatory and infectious diseases is rapidly emerging. The strategic incorporation of halogens is a key enabler of this success, providing a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.

Future Directions:

-

Precision Targeting: Future research will likely focus on designing indazole derivatives with higher selectivity for specific kinase isoforms or even allosteric binding sites to minimize off-target effects and improve safety profiles.[23]

-

Multi-Targeted Agents: For complex diseases like cancer and neuroinflammation, designing single molecules that hit multiple relevant targets could offer superior efficacy.

-

AI and Computational Design: The use of artificial intelligence and machine learning will accelerate the discovery process by predicting the activity and properties of novel halogenated indazoles, prioritizing the synthesis of the most promising candidates.[1]

The exploration of the halogenated indazole scaffold is far from complete. Its continued investigation promises to yield new and improved therapies for some of the most challenging human diseases.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

-

The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry.

-

Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

-

Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. ResearchGate.

-

A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure.

-

Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

-

Substituted indazole derivatives, their manufacture and use as pharmaceutical agents. Google Patents.

-

Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Microbial Biotechnology.

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC.

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

-

Indazole derivatives as jnk inhibitors. Google Patents.

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules.

-

Indazole derivatives. Google Patents.

-

Structure-activity relationship study of halogen-substituted analogs 13, 17, 23, and 24. ResearchGate.

-

Discovery of novel indazole derivatives as second-generation TRK inhibitors. Bioorganic & Medicinal Chemistry.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate.

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Omega.

-

Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry.

-

Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters.

-

A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Novel Aspects on Chemistry and Biochemistry.

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents.

-

Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.

-

Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules.

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.

-

Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research.

-

The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie.

-

[Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Die Pharmazie.

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.

-

Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. soc.chim.it [soc.chim.it]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-4-chloro-1H-indazole: A Comprehensive Technical Guide for Scientific Professionals

Abstract

5-Bromo-4-chloro-1H-indazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, provides multiple reactive sites for diversification, enabling the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, reactivity, and applications of 5-bromo-4-chloro-1H-indazole, with a focus on its utility in the development of pharmacologically active compounds. Detailed experimental protocols for key transformations, including N-functionalization and palladium-catalyzed cross-coupling reactions, are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is attributed to its ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities.[1][2] Indazole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer, inflammation, and nausea.[2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most chemical and biological systems.[1][2]

The strategic placement of halogen substituents on the indazole core, as seen in 5-bromo-4-chloro-1H-indazole, dramatically expands its synthetic potential. These halogens serve as versatile handles for introducing a wide array of functional groups through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties of 5-Bromo-4-chloro-1H-indazole

| Property | Value |